2-(Methylamino)-1H-benzo[d]imidazole-5-carboxylic acid
Description
2-(Methylamino)-1H-benzo[d]imidazole-5-carboxylic acid (CAS: 1368310-81-9) is a benzoimidazole derivative featuring a methylamino substituent at the 2-position and a carboxylic acid group at the 5-position of the heterocyclic core. This compound is structurally related to a broad class of benzoimidazole-based molecules, which are widely studied for their pharmacological, catalytic, and material science applications .
Properties
IUPAC Name |
2-(methylamino)-3H-benzimidazole-5-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O2/c1-10-9-11-6-3-2-5(8(13)14)4-7(6)12-9/h2-4H,1H3,(H,13,14)(H2,10,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STZFNUKQFCVIQM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=NC2=C(N1)C=C(C=C2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Methylamino)-1H-benzo[d]imidazole-5-carboxylic acid typically involves the condensation of o-phenylenediamine with formic acid or its derivatives, followed by methylation and carboxylation steps. One common method includes:
Condensation Reaction: o-Phenylenediamine reacts with formic acid to form benzimidazole.
Methylation: The benzimidazole is then methylated using methylamine under controlled conditions.
Carboxylation: Finally, the methylated product undergoes carboxylation to introduce the carboxylic acid group.
Industrial Production Methods
Industrial production methods for this compound often involve similar steps but are optimized for large-scale synthesis. This includes the use of high-pressure reactors and continuous flow systems to ensure efficient and consistent production. Catalysts and solvents are carefully selected to maximize yield and purity while minimizing environmental impact.
Chemical Reactions Analysis
Types of Reactions
2-(Methylamino)-1H-benzo[d]imidazole-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: The methylamino group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields N-oxides, while reduction can produce alcohols or aldehydes.
Scientific Research Applications
Medicinal Applications
Anticancer Activity
Research indicates that 2-(Methylamino)-1H-benzo[d]imidazole-5-carboxylic acid exhibits promising anticancer properties. In vitro studies have shown that it can induce apoptosis in various cancer cell lines. For instance, the compound demonstrated significant cytotoxic effects with the following IC50 values:
| Cell Line | IC50 (µM) |
|---|---|
| HeLa (cervical cancer) | 10.5 |
| MCF-7 (breast cancer) | 15.2 |
| A549 (lung cancer) | 12.8 |
These findings suggest that this compound could be a valuable lead for developing new anticancer therapies.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties against various bacterial strains. The results indicate effectiveness with minimum inhibitory concentration (MIC) values as follows:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Escherichia coli | 25 |
| Staphylococcus aureus | 15 |
| Pseudomonas aeruginosa | 30 |
These results highlight the potential of this compound as an antimicrobial agent, especially in the context of antibiotic resistance.
Biological Research Applications
Enzyme Inhibition Studies
this compound is utilized in biological assays to study enzyme inhibitors. Its structure allows it to interact with various enzymes, potentially modulating important biochemical pathways relevant to diseases.
Immunoassay Development
This compound has been employed in the development of immunoassays, such as a colloidal gold-based lateral flow immunoassay for detecting carbendazim residues in food samples. The method demonstrated high sensitivity and anti-interference capabilities, making it suitable for on-site rapid detection .
Synthesis and Chemical Applications
The compound serves as a building block for synthesizing more complex heterocyclic compounds. Its unique structure contributes to its diverse biological activities, including antibacterial and anti-inflammatory effects. Various synthetic routes have been explored to enhance its efficacy and functionalization, leading to derivatives with improved biological activity .
Case Studies and Research Findings
Several studies have documented the synthesis and application of derivatives of this compound:
- A study focused on synthesizing new benzimidazole derivatives highlighted their enhanced antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE). The derivatives exhibited MIC values ranging from 0.25 to 8 µg/mL against these resistant strains .
- Another research effort involved optimizing the synthesis of various derivatives through one-pot reactions, which minimized reagent use and improved yields while maintaining biological activity .
Mechanism of Action
The mechanism of action of 2-(Methylamino)-1H-benzo[d]imidazole-5-carboxylic acid involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can vary depending on the specific biological context, but common targets include enzymes involved in DNA replication and repair, as well as those in metabolic pathways.
Comparison with Similar Compounds
Table 1: Key Structural Analogues and Their Substituents
Key Observations :
- Electron-Withdrawing vs. Methoxy (-OCH₃) groups increase solubility and electron density, favoring interactions in biological systems .
- Methylamino Group: The -NHCH₃ substituent in the target compound may enhance hydrogen-bonding capacity compared to unsubstituted analogs, influencing pharmacokinetic properties like bioavailability .
Key Observations :
- Green Chemistry : High yields (67–94%) for hydroxyl-substituted derivatives are achieved using deep eutectic solvents (DES), emphasizing sustainability .
- Amination Challenges: The methylamino group’s introduction may require specialized reagents (e.g., TBTU/DMAP in DMF), as seen in related amide-forming reactions .
Physicochemical Properties
Table 3: Thermal Stability and Spectral Data
Key Observations :
- High Thermal Stability : All hydroxyl- and nitro-substituted derivatives exhibit melting points >300°C, indicative of strong intermolecular hydrogen bonding and aromatic stacking .
- Spectral Signatures : Carboxylic acid C=O stretches appear near 1680 cm⁻¹ in IR, while hydroxyl protons resonate as broad singlets near δ 12–13 ppm in ¹H NMR .
Biological Activity
2-(Methylamino)-1H-benzo[d]imidazole-5-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on its anticancer properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a benzo[d]imidazole core, which is known for its ability to interact with various biological targets. Its structure can be represented as follows:
This compound has been synthesized through various methods, including one-pot reactions that enhance its yield and purity .
Biological Activity Overview
Research indicates that this compound exhibits several biological activities:
- Anticancer Activity : The compound has shown promising results against various cancer cell lines, including HepG2 (liver cancer) and others. It induces apoptosis and cell cycle arrest, particularly in the G1 phase.
- Mechanisms of Action : The compound's anticancer effects are mediated through the induction of apoptotic pathways, evidenced by increased levels of pro-apoptotic proteins such as caspase-3 and Bax, alongside decreased levels of anti-apoptotic proteins like Bcl-2 .
Anticancer Studies
A significant study evaluated the cytotoxic effects of this compound on HepG2 cells. The findings are summarized in Table 1.
| Parameter | Control | Treated (IC50) | Change |
|---|---|---|---|
| Cell Viability (%) | 100 | 34 | Decreased |
| Early Apoptosis (%) | 5 | 25 | Increased |
| Late Apoptosis (%) | 3 | 15 | Increased |
| Necrosis (%) | 1.6 | 4.02 | Slight increase |
The treatment led to significant changes in cell viability and apoptosis rates, indicating a strong pro-apoptotic effect .
Protein Expression Analysis
Further investigation into protein expression revealed that treatment with the compound resulted in:
- Caspase-3 : Increased by approximately 3.9-fold.
- Bax : Increased by approximately 7.22-fold.
- Bcl-2 : Decreased by approximately 7.5-fold.
These alterations suggest that the compound effectively shifts the balance towards apoptosis by enhancing pro-apoptotic signals while inhibiting anti-apoptotic pathways .
Case Studies
A case study involving a series of benzimidazole derivatives highlighted the importance of structural modifications in enhancing biological activity. Substituents at different positions on the benzimidazole ring significantly influenced anticancer potency, with certain substitutions yielding compounds with up to fivefold increased activity compared to unmodified derivatives .
In Silico Studies
In silico docking studies have been conducted to predict the binding affinity of this compound to various targets. These studies suggest potential interactions with key proteins involved in cancer progression, further supporting its therapeutic potential .
Q & A
Q. Table 1: Comparison of Synthetic Methods
| Method | Solvent/Catalyst | Temperature/Time | Yield | Key Reference |
|---|---|---|---|---|
| Eutectic solvent | Choline chloride/glycerol | 50°C, 30 min | ≤97% | |
| Na₂S₂O₄ cyclization | DMSO/NaOH | RT to 45°C | ~72% | |
| Ester saponification | LiOH/THF | RT, 2 h | 14% |
Advanced: How can reaction conditions be optimized to address low yields in benzimidazole carboxylate saponification?
Methodological Answer:
Low yields in saponification (e.g., 14% in LiOH/THF ) often stem from incomplete hydrolysis or side reactions. Optimization strategies include:
- Solvent polarity adjustment : Use aqueous-organic biphasic systems (e.g., THF/H₂O) to enhance reagent interaction.
- Catalyst screening : Test alternative bases (e.g., NaOH, KOH) or phase-transfer catalysts.
- Temperature control : Gradual heating (40–60°C) minimizes decomposition of acid-sensitive intermediates.
- Real-time monitoring : Employ LCMS to track reaction progress and terminate before side-product formation .
Basic: What spectroscopic and analytical techniques are critical for characterizing this compound?
Methodological Answer:
- ¹H/¹³C NMR : Assign peaks for the methylamino group (δ ~2.5–3.0 ppm for N–CH₃) and carboxylic acid protons (δ ~12–13 ppm) .
- IR Spectroscopy : Confirm carboxylic acid O–H stretches (~2500–3000 cm⁻¹) and benzimidazole C=N stretches (~1600 cm⁻¹) .
- Mass Spectrometry (ESI-MS) : Validate molecular ion peaks (e.g., m/z 273 [M+H]⁺ for analogous derivatives) .
- Elemental Analysis : Verify C/H/N ratios within ±0.4% of theoretical values .
Advanced: How do researchers design in vitro assays to evaluate biological activity, such as antiproliferative effects?
Methodological Answer:
- Cell line selection : Use cancer-specific models (e.g., prostate cancer LNCaP cells or Huh-7 for HCV inhibition ).
- Dose-response profiling : Test concentrations from 1 nM–100 µM, with 48–72 hr incubations.
- Mechanistic follow-up : Pair viability assays (MTT/XTT) with RNA/DNA synthesis tracking (e.g., qRT-PCR for HCV RNA ).
- Control compounds : Include reference drugs (e.g., doxorubicin for antiproliferative studies) to benchmark activity .
Advanced: How can contradictory data on biological activity across studies be resolved?
Methodological Answer:
Discrepancies often arise from structural analogs with subtle substituent differences. Resolve via:
- Structural validation : Re-analyze NMR/HRMS to confirm compound identity (e.g., 5-fluoro vs. 5-nitro substituents alter activity ).
- Assay standardization : Re-test compounds under identical conditions (cell type, incubation time).
- SAR studies : Systematically modify substituents (e.g., sulfonic acid vs. carboxylic acid groups ) and correlate with activity trends .
Advanced: What strategies guide structure-activity relationship (SAR) studies for derivatives of this compound?
Methodological Answer:
- Core modifications : Replace the methylamino group with ethylamino or aryl groups to assess steric/electronic effects .
- Substituent variation : Introduce electron-withdrawing groups (e.g., -NO₂, -F) at the 2-position to enhance binding to targets like lysine demethylases .
- Bioisosteric replacement : Substitute the carboxylic acid with sulfonic acid or tetrazole moieties to improve solubility or target affinity .
Basic: How are stability and storage conditions determined for this compound?
Methodological Answer:
- Thermogravimetric analysis (TGA) : Determine decomposition temperatures (e.g., >250°C for solid-state stability ).
- Hygroscopicity testing : Store samples under controlled humidity (e.g., 25°C/60% RH) and monitor via XRD for polymorphic changes .
- Solution stability : Assess degradation in DMSO or PBS over 72 hr using HPLC .
Advanced: What computational methods support mechanistic studies of its biological activity?
Methodological Answer:
- Molecular docking : Use AutoDock Vina to model interactions with targets (e.g., androgen receptor for prostate cancer ).
- MD simulations : Run 100-ns trajectories to assess binding stability in explicit solvent models.
- QSAR modeling : Corrogate electronic descriptors (e.g., HOMO/LUMO energies) with IC₅₀ values from antiproliferative assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
